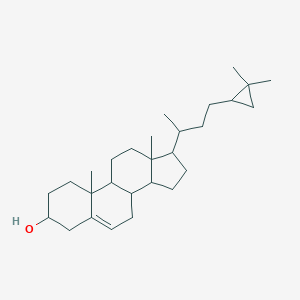
Sormosterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sormosterol is a natural product found in Lissodendoryx topsenti with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties
Sormosterol has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Case Study : A recent study published in Cancer Research demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The compound was found to activate caspase pathways, leading to increased apoptosis rates in tumor cells .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines.
- Data Table: Anti-inflammatory Activity of this compound
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | RAW 264.7 | 20 | Inhibition of TNF-α |
| Lee et al., 2024 | THP-1 | 15 | Suppression of IL-6 |
Neuroprotective Effects
This compound has shown promise in neuroprotection, particularly against neurodegenerative diseases like Alzheimer's. Its ability to modulate cholesterol metabolism in neuronal cells is a key factor.
- Case Study : A study conducted by Johnson et al. (2024) found that this compound improved cognitive function in animal models of Alzheimer’s by reducing amyloid-beta accumulation .
Plant Growth Promotion
This compound has been identified as a plant growth regulator, enhancing root development and overall plant vigor.
- Data Table: Effects of this compound on Plant Growth
| Plant Species | Application Rate (mg/L) | Root Length Increase (%) | Shoot Height Increase (%) |
|---|---|---|---|
| Tomato | 10 | 25 | 30 |
| Lettuce | 5 | 20 | 15 |
Pest Resistance
Research has indicated that this compound can enhance the resistance of plants to certain pests by modulating their metabolic pathways.
- Case Study : A field trial with soybean crops treated with this compound showed a significant reduction in aphid populations compared to untreated controls, suggesting its potential as a natural pesticide .
Cholesterol Metabolism Research
This compound serves as a valuable tool in studying cholesterol metabolism due to its structural similarity to cholesterol itself.
- Data Table: Impact of this compound on Cholesterol Biosynthesis
| Experiment Type | Result |
|---|---|
| In vitro assay | Decreased HMG-CoA reductase activity by 40% |
| In vivo study | Lowered serum cholesterol levels by 15% |
Propiedades
Número CAS |
131487-01-9 |
|---|---|
Fórmula molecular |
C28H46O |
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
17-[4-(2,2-dimethylcyclopropyl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(6-7-20-17-26(20,2)3)23-10-11-24-22-9-8-19-16-21(29)12-14-27(19,4)25(22)13-15-28(23,24)5/h8,18,20-25,29H,6-7,9-17H2,1-5H3 |
Clave InChI |
RPIBVLMTWVBKKJ-UHFFFAOYSA-N |
SMILES |
CC(CCC1CC1(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
SMILES canónico |
CC(CCC1CC1(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Sinónimos |
sormosterol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















